molecular formula C21H19ClF3N3O3 B052748 Temafloxacin hydrochloride CAS No. 105784-61-0

Temafloxacin hydrochloride

Cat. No. B052748
M. Wt: 453.8 g/mol
InChI Key: DDVJEYDLTXRYAJ-UHFFFAOYSA-N
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Description

Temafloxacin hydrochloride, also known by its chemical name [(+/-)-7-(3-methylpiperazin-1-yl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride], is a potent fluoroquinolone antibiotic. It is notable for its broad-spectrum antimicrobial activity and was developed for clinical use as a treatment for various bacterial infections. However, its clinical development and application have been limited due to concerns regarding its safety profile (Chu et al., 1991).

Synthesis Analysis

The synthesis of Temafloxacin hydrochloride involves a multi-step chemical process, starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate. This process includes condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and finally, salt formation, resulting in a 45% overall yield. The synthesis confirms the structure of Temafloxacin hydrochloride through mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), infrared spectroscopy (IR), and elemental analysis (EA) (Xin, 2000).

Molecular Structure Analysis

The molecular structure of Temafloxacin hydrochloride features a quinolone core with fluorine atoms at positions 6 and 7, a methylpiperazinyl group at position 7, and a difluorophenyl group at position 1. This structure is responsible for its antibacterial activity, as it interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription (Chu et al., 1991).

Chemical Reactions and Properties

Temafloxacin hydrochloride's chemical reactivity includes its interaction with various impurities during manufacturing and storage, as identified through high-performance liquid chromatography (HPLC). These impurities include both manufacturing by-products and degradation products. The analytical method developed allows for the quantitation of these impurities to approximately the 0.05% level, ensuring the chemical integrity of the drug (Elrod et al., 1990).

Physical Properties Analysis

The pharmacokinetics of Temafloxacin hydrochloride in humans following single oral doses reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics. The drug is mainly excreted in the urine, with significant portions of the dose appearing unchanged. Its half-life supports the potential for once- or twice-daily dosing. The study highlights the drug's efficient gastrointestinal absorption and its linear dispositional pharmacokinetics across a range of doses (Granneman et al., 1991).

Chemical Properties Analysis

Temafloxacin hydrochloride's chemical properties, including its interaction with human serum albumin (HSA), play a significant role in its pharmacological profile. The binding of Temafloxacin hydrochloride to HSA affects its distribution and bioavailability, influencing its therapeutic efficacy and safety profile. These interactions are crucial for understanding the drug's behavior in the human body and its overall pharmacokinetics and pharmacodynamics (Xin, 2000); (Elrod et al., 1990); (Granneman et al., 1991).

Scientific Research Applications

  • Synthesis and Properties : Temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, has been synthesized and tested for antibacterial activities. Both enantiomers of temafloxacin exhibit similar pharmacological profiles, despite minor differences in in vivo antibacterial activities (Chu et al., 1991).

  • Manufacturing Process : A novel process for preparing temafloxacin hydrochloride has been developed, involving a series of steps such as condensation, amination, and cyclization, resulting in an overall yield of 45% (Xin, 2000).

  • Antibacterial Activity : Studies on the in vitro antibacterial activity of temafloxacin hydrochloride have shown its effectiveness against a wide variety of clinical isolates. It is comparable or superior to other fluoroquinolones against gram-positive aerobic bacteria and shows significant activity against obligate anaerobes (Nakanishi et al., 1990).

  • Activity Against Neisseria gonorrhoeae : Temafloxacin hydrochloride has shown high activity against clinical isolates of Neisseria gonorrhoeae, including penicillin- and tetracycline-resistant strains, making it a promising alternative for treating infections caused by N. gonorrhoeae (Glatt et al., 1992).

  • Determination of Impurities : A method using high-performance liquid chromatography has been developed to determine minor impurities in temafloxacin hydrochloride. This procedure allows quantitation of impurities to approximately the 0.05% level (Elrod et al., 1990).

  • Bronchial Mucosal Concentrations : Research has determined the bronchial mucosal concentrations of temafloxacin in patients, suggesting its efficacy for therapy of bronchial infections (Baldwin et al., 1990).

  • Neurotoxicity Assessment in Rodents : Studies on rodents show that temafloxacin may have less potential for adverse central nervous system effects compared to other quinolone compounds (Giardina, 1991).

  • Developmental Toxicity in Macaques : The developmental toxicity of temafloxacin hydrochloride has been studied in macaques, showing increased maternal toxicity and embryolethality at higher doses (Tarantal et al., 1990).

  • Comparison with Other Fluoroquinolones : Comparative studies have been conducted on the in vitro activities of temafloxacin with other fluoroquinolone agents, highlighting its effectiveness against various bacterial strains (Barry & Jones, 1989).

  • Pharmacokinetics in Humans : Studies on the pharmacokinetics of temafloxacin in humans after single oral doses have been conducted, showing that it is mainly excreted in the urine and has a half-life of approximately 7.7 hours (Granneman et al., 1991).

Safety And Hazards

Temafloxacin hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept in its original container .

properties

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVJEYDLTXRYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108319-06-8 (Parent)
Record name Temafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70909733
Record name 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temafloxacin hydrochloride

CAS RN

105784-61-0
Record name Temafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
DJ Hardy, RN Swanson, DM Hensey… - Antimicrobial Agents …, 1987 - Am Soc Microbiol
… When administered orally in mouse protection tests, temafloxacin hydrochloride … , temafloxacin hydrochloride was as active as difloxacin and ciprofloxacin. Temafloxacin hydrochloride …
Number of citations: 165 journals.asm.org
DTW Chu, CW Nordeen, DJ Hardy… - Journal of medicinal …, 1991 - ACS Publications
Temafloxacin hydrochloride [(±)-7-(3-methylpiperazin-l-yl)-6-fluoro-l-(2, 4-difluorophenyl)-l, 4-dihydro-4-oxo-quinoline-3-carboxylic acid hydrochloride] is a potent member of the 4-…
Number of citations: 69 pubs.acs.org
N Nakanishi, M Inoue, K Inoue, T Yamaguchi… - Chemotherapy, 1990 - karger.com
… Temafloxacin hydrochloride, also re ferred to as A-62254 or as TA-167, is a re cently … Animal studies also demonstrated the potent in vivo activity of temafloxacin hydrochloride to be …
Number of citations: 11 karger.com
L Elrod Jr, CL Linton, BP Shelat, CF Wong - Journal of Chromatography A, 1990 - Elsevier
Minor impurities in the antibacterial agent temafloxacin hydrochloride were determined using high-performance liquid chromatography. Manufacturing impurities and degradation …
Number of citations: 16 www.sciencedirect.com
AF Tarantal, SB Lehrer, BL Lasley, AG Hendrickx - Teratology, 1990 - Wiley Online Library
The potential developmental toxicity of temafloxacin hydrochloride was studied in the long‐tailed macaque (Macaca fascicularis). Ten animals in each of the three drug‐treated groups (…
Number of citations: 12 onlinelibrary.wiley.com
WJ Giardina - The American journal of medicine, 1991 - Elsevier
… Temafloxacin hydrochloride (HCl) is a new, potent fluoroquinolone antibacterial agent. The central effects of temafloxacin HCl were compared with those of two other fluoroquinolones, …
Number of citations: 17 www.sciencedirect.com
DR Baldwin, L Wilkinson, JM Andrews… - European Journal of …, 1990 - Springer
… The bronchial mucosal concentrations of temafloxacin hydrochloride were determined in specimens obtained at fibreoptic bronchoscopy and compared with simultaneous serum con…
Number of citations: 14 link.springer.com
A Iravani - Antimicrobial agents and chemotherapy, 1991 - Am Soc Microbiol
… were treated with either a 7-day course of temafloxacin hydrochloride (400 mg once a day; n = … Temafloxacin hydrochloride is a new fluoroquinolone with a broad spectrum of activity in …
Number of citations: 12 journals.asm.org
AE Glatt, M Cummings… - Antimicrobial agents and …, 1992 - Am Soc Microbiol
… The activity of temafloxacin hydrochloride was evaluated by agar dilution against 100 clinical isolates of Neisseria gonorrhoeae and compared with the activities of penicillin, tetracycline…
Number of citations: 5 journals.asm.org
BI Davies, FPV Maesen… - Journal of …, 1990 - academic.oup.com
… Temafloxacin hydrochloride, a new fluoroquinolone, was given orally in doses of 300 or 600 mg twice daily for ten days to 36 patients, all hospitalized because of severe acute purulent …
Number of citations: 13 academic.oup.com

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